N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
CAS No.: 1153979-64-6
Cat. No.: VC2914447
Molecular Formula: C11H13FN2S
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1153979-64-6 |
|---|---|
| Molecular Formula | C11H13FN2S |
| Molecular Weight | 224.3 g/mol |
| IUPAC Name | N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H13FN2S/c12-10-3-1-2-9(8-10)4-5-13-11-14-6-7-15-11/h1-3,8H,4-7H2,(H,13,14) |
| Standard InChI Key | GNUFHOHWHVVFII-UHFFFAOYSA-N |
| SMILES | C1CSC(=N1)NCCC2=CC(=CC=C2)F |
| Canonical SMILES | C1CSC(=N1)NCCC2=CC(=CC=C2)F |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine possesses a molecular formula of C11H13FN2S with a molecular weight of 224.30 g/mol . The structure comprises three key components: a five-membered thiazole ring in its dihydro form, an ethyl linker, and a 3-fluorophenyl group. This arrangement creates a molecule with both polar and non-polar regions, influencing its physical properties and potential interactions with biological systems.
Structural Data and Identifiers
The following table presents key structural data and identifiers for N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine:
Physical and Chemical Properties
Based on its structure, N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine likely exhibits moderate solubility in organic solvents due to the presence of both hydrophobic elements (fluorophenyl group and thiazole ring) and hydrophilic features (amine functionality). The compound contains multiple functional groups that can participate in hydrogen bonding, including the secondary amine linking the thiazole and phenethyl portions.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-fluorophenethylamine with appropriate thiazole precursors. While several synthetic routes exist, the most common approach includes cyclization reactions where the amine group reacts with a thioamide or similar sulfur-containing compound to form the characteristic thiazole ring.
The general synthetic pathway can be outlined as follows:
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Preparation of 3-fluorophenethylamine as a starting material
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Reaction with sulfur-containing compounds to form the thiazole ring
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Purification and isolation of the final product
Methodology Comparison
| Synthetic Approach | Advantages | Challenges |
|---|---|---|
| Direct Cyclization | Single-step process | May require harsh conditions |
| Hantzsch Synthesis | Well-established methodology | Multiple steps may be needed |
| (3+2) Heterocyclization | Typically high yields | Requires specific precursors |
Chemical Reactivity Profiles
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo several types of chemical reactions based on its functional groups and structure. The reactivity centers in this molecule include:
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The secondary amine (-NH-) connecting the thiazole ring to the phenethyl moiety
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The partially saturated thiazole ring
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The fluorine-substituted phenyl ring
Oxidation Reactions
The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfonyl derivatives at the sulfur atom in the thiazole ring. These oxidations typically require oxidizing agents such as hydrogen peroxide or peroxy acids.
Nucleophilic and Electrophilic Reactions
The amine group presents a nucleophilic center that can participate in various reactions including:
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Acylation with acid chlorides or anhydrides
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Alkylation with alkyl halides
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Condensation reactions with carbonyl compounds
The thiazole ring itself, even in its dihydro form, can participate in electrophilic substitution reactions, though these would typically occur under more specialized conditions than with fully aromatic systems.
Analytical Characterization Methods
Spectroscopic Identification
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR would show characteristic signals for the aromatic protons, ethyl chain protons, and thiazole ring protons
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13C NMR would reveal the carbon framework, with distinctive signals for the thiazole ring carbons
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19F NMR would specifically identify the fluorine atom position and environment
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Infrared (IR) Spectroscopy
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Expected to show characteristic bands for N-H stretching, C-F stretching, and C=N stretching of the thiazole ring
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Mass Spectrometry
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Would confirm the molecular weight of 224.30 g/mol and provide fragmentation patterns specific to the structure
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Crystallographic Analysis
For definitive structural confirmation, X-ray crystallography can be employed if crystalline samples of the compound can be obtained. This technique has been successfully used for structural elucidation of related thiazole compounds .
Comparative Analysis with Related Compounds
Structural Comparisons
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine shares structural similarities with other fluorinated heterocycles, but differs in specific ways from compounds like N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide. The primary differences include:
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The position and connectivity of the fluorophenyl group
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The oxidation state of the thiazole ring
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The presence of additional functional groups like the carboxamide in related compounds
Activity Comparison
While limited data is available for direct comparison, it is worth noting that related compounds like Ro 41-1049 (N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide) have demonstrated specific biological activities such as monoamine oxidase inhibition. This suggests possible avenues for investigation regarding the potential biological activity of N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine.
Future Research Directions
Areas for Further Investigation
Several promising research directions emerge for N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine:
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Comprehensive biological activity screening across multiple therapeutic targets
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Development of improved and more efficient synthesis methodologies
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Creation and testing of structural analogs to establish structure-activity relationships
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Investigation of potential applications beyond medicinal chemistry, such as in materials science
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Computational studies to predict properties and biological target interactions
Structural Modification Opportunities
The basic scaffold of N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine offers several positions for potential modification:
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Variation in the substitution pattern on the phenyl ring
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Modification of the ethyl linker length or incorporation of additional functional groups
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Conversion of the dihydrothiazole to fully aromatic thiazole or other heterocyclic systems
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Functionalization of the amine group connecting the thiazole and phenethyl portions
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